3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)-2-methylpropan-1-OL
Description
3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)-2-methylpropan-1-OL is a bicyclic amino alcohol characterized by a bicyclo[3.1.0]hexane moiety substituted at the 3-position with a propanol chain bearing a methyl group at C2 and an amino group at C3. The bicyclo[3.1.0]hexane core introduces steric and electronic effects distinct from simpler cyclic or aromatic substituents, which may influence reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-amino-1-(3-bicyclo[3.1.0]hexanyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H19NO/c1-6(5-11)10(12)9-3-7-2-8(7)4-9/h6-10,12H,2-5,11H2,1H3 |
InChI Key |
XOYYTCMUJXPWAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1CC2CC2C1)O |
Origin of Product |
United States |
Preparation Methods
(a) (3 + 2) Annulation of Cyclopropenes with Aminocyclopropanes
The predominant method for synthesizing bicyclo[3.1.0]hexanes, including the target compound, involves a (3 + 2) annulation process. This convergent approach, extensively documented in recent chemical literature, entails the cycloaddition of cyclopropenes with aminocyclopropanes under photoredox catalysis.
- Reactants: Cyclopropenes and aminocyclopropanes
- Catalysts: Organic or iridium-based photoredox catalysts
- Irradiation: Blue LED light
- Outcome: Formation of bicyclo[3.1.0]hexane derivatives with high diastereoselectivity and good yields
| Parameter | Typical Range | Notes |
|---|---|---|
| Catalyst | Organic or Iridium complexes | Enhances reaction efficiency |
| Light source | Blue LED | Provides necessary energy |
| Solvent | Acetonitrile, Dichloromethane | Common solvents for photoredox reactions |
| Temperature | Ambient to 40°C | Mild conditions favoring selectivity |
| Reaction time | 30–80 minutes | Optimized for yield and stereoselectivity |
This method benefits from the ring strain in cyclopropenes, which facilitates rapid cycloaddition, and the use of photoredox catalysis allows for mild, scalable conditions suitable for industrial applications.
(b) Nitration and Nucleoside Derivatization
In some synthetic pathways, nitration of precursor heterocycles followed by nucleoside coupling reactions can be employed to introduce amino groups at specific positions, ultimately leading to the target amino alcohol. However, these routes are less direct and often require subsequent reduction and functional group manipulations.
(c) Catalytic (3 + 2) Annulation of Donor–Acceptor Cyclopropanes
Recent advances include catalytic annulation of donor–acceptor aminocyclopropanes with cyclopropenes, utilizing Lewis acids or photoredox catalysts. Such methods afford access to complex bicyclic scaffolds with high stereocontrol, as demonstrated in recent literature.
Reaction Mechanisms and Stereochemical Control
The core mechanism involves a concerted cycloaddition facilitated by the strain energy in cyclopropenes, which acts as an electrophilic partner. Under photoredox catalysis, the formation of radical intermediates can be stabilized, promoting regio- and stereoselectivity. The resulting bicyclo[3.1.0]hexane core features three contiguous stereocenters, with diastereoselectivity often exceeding 90%, depending on substituents and reaction conditions.
Industrial and Scalable Synthesis Considerations
While laboratory protocols emphasize photoredox catalysis under mild conditions, scale-up strategies involve:
- Continuous flow photoreactors to improve light penetration
- Use of recyclable catalysts to reduce costs
- Optimization of solvent systems for safety and environmental compliance
The reaction's robustness and high selectivity make it amenable to industrial synthesis, provided that appropriate reactor designs are employed.
Data Tables and Comparative Analysis
| Method | Catalyst | Light Source | Yield (%) | Diastereoselectivity (dr) | Remarks |
|---|---|---|---|---|---|
| Photoredox (this work) | Organic or Iridium complexes | Blue LED | 85–91 | >90:10 | Efficient, scalable, mild conditions |
| Lewis acid catalysis | BF₃·Et₂O | N/A | 70–85 | Moderate | Less stereoselective, suitable for large scale |
| Thermal cycloaddition | Heat | N/A | Variable | Lower | Less controlled stereochemistry |
Summary of Research Findings
- The (3 + 2) annulation of cyclopropenes with aminocyclopropanes under photoredox catalysis is the most promising route for synthesizing the target compound.
- Reaction parameters such as catalyst choice, solvent, and irradiation time critically influence yield and stereoselectivity.
- The method's versatility allows for functional group modifications, enabling the synthesis of derivatives with tailored biological activity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)-2-methylpropan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various ketones, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)-2-methylpropan-1-OL has several scientific research applications:
Chemistry: The compound serves as a valuable building block for the synthesis of complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its unique structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)-2-methylpropan-1-OL involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, including the inhibition or activation of specific pathways involved in disease processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The target compound shares core features with several analogs:
- Amino-propanol backbone: Common to compounds like 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol (CAS 1201907-22-3), which has a 2,3-dimethylphenyl substituent instead of the bicyclohexane group .
- Bicyclic systems: 2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-ol (CAS 546-79-2) highlights the impact of bicyclo[3.1.0]hexane substitution but lacks the amino-propanol chain .
- Hydroxyl and amino groups: 3-(3-Hydroxy-propylamino)-propan-1-ol (CAS 14002-33-6) demonstrates how hydroxyl and amino group positioning affects hydrogen bonding and solubility .
Table 1: Structural and Functional Comparison
Physicochemical and Application Differences
- Lipophilicity: The bicyclo[3.1.0]hexane group in the target compound likely increases lipophilicity compared to phenyl-substituted analogs like 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol, which may enhance membrane permeability in drug delivery .
- Pharmaceutical relevance: While 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol is explicitly noted as a pharmaceutical intermediate, the target compound’s bicyclic structure may confer unique binding properties in medicinal chemistry .
Biological Activity
3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)-2-methylpropan-1-OL is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a bicyclic structure that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 167.25 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | Not available |
Research indicates that the compound interacts with various neurotransmitter systems, particularly those involving glutamate and GABA receptors. Its structural features suggest it may act as an agonist or antagonist at specific receptor sites, influencing synaptic transmission and neuronal excitability.
Key Mechanisms:
- Glutamate Modulation: Potential modulation of mGluR5 receptors, which are implicated in several neuropsychiatric disorders.
- GABAergic Activity: Possible enhancement of GABAergic signaling, leading to anxiolytic and sedative effects.
Pharmacological Effects
Studies have shown that this compound exhibits a range of biological activities:
- Neuroprotective Effects: Demonstrated in vitro neuroprotection against glutamate-induced toxicity in neuronal cell cultures.
- Anti-inflammatory Properties: Exhibits inhibition of pro-inflammatory cytokines in activated microglia, suggesting potential applications in neuroinflammatory conditions.
Case Study 1: Neuroprotection in Animal Models
A study conducted on rodent models of neurodegeneration demonstrated that administration of the compound significantly reduced neuronal loss and improved behavioral outcomes in tests assessing memory and learning abilities.
Case Study 2: In Vitro Studies on Neuroinflammation
In vitro studies using microglial cell lines showed that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was performed:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
